
2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide, also known as CTAA, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CTAA is a thiazole-containing compound that has been synthesized using various methods and has shown promising results in various studies.
科学的研究の応用
2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide has been shown to have potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to have potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
作用機序
The mechanism of action of 2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activity of matrix metalloproteinases. In vivo studies have shown that this compound can reduce inflammation and tumor growth.
実験室実験の利点と制限
One of the major advantages of using 2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in various studies and has the potential to be developed into a drug. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide. One of the future directions is to explore the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another future direction is to develop more efficient methods for synthesizing this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. This compound has potential therapeutic applications as an anti-inflammatory and anti-cancer agent. The synthesis of this compound has been reported using various methods, and its mechanism of action is not fully understood. This compound has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on this compound, including exploring its potential as a therapeutic agent for other diseases and developing more efficient methods for synthesizing this compound.
合成法
The synthesis of 2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide has been reported in various studies. One of the most common methods for synthesizing this compound is by reacting 2-aminothiazole with cyclohexyl isothiocyanate in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to obtain this compound. Other methods, such as the use of N-cyclohexylthiourea and thioacetic acid, have also been reported.
特性
IUPAC Name |
2-cyclohexylsulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS2/c14-10(13-11-12-6-7-15-11)8-16-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPOFFNYARYKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2902129.png)


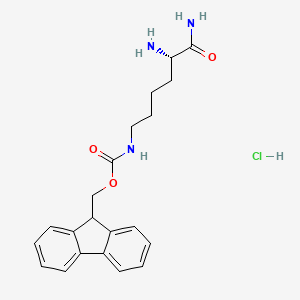
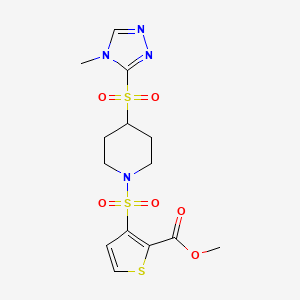
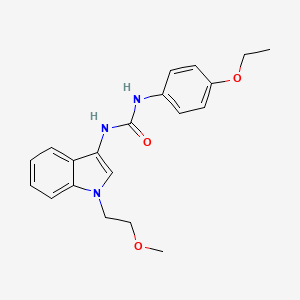
![8-isobutyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902139.png)
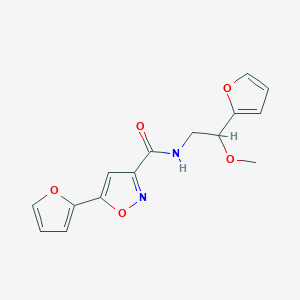
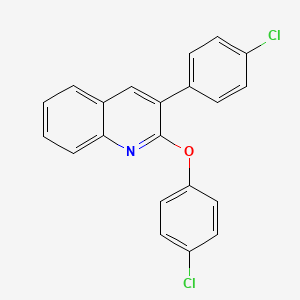
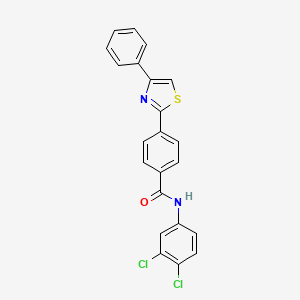
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2902149.png)
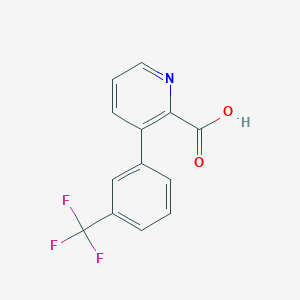
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2902151.png)
![4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2902152.png)